trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride
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Overview
Description
trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride: is a chemical compound with the molecular formula C7H14ClNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through .
Functional Group Introduction:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Methanol, ammonia
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
In chemistry, trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated as a precursor for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present in the molecule. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate
- Methyl 3-amino-1-methoxycyclobutanecarboxylate
- 3-amino-1-methoxycyclobutanecarboxylate hydrochloride
Uniqueness
What sets trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride apart from similar compounds is its specific trans-configuration, which imparts unique stereochemical properties. This configuration can influence its reactivity and interaction with biological targets, making it a compound of interest in various research fields .
Properties
IUPAC Name |
methyl 3-amino-1-methoxycyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(11-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUJMIIRXRVUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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